4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one
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Overview
Description
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one is a heterocyclic compound that features a spiro linkage between an indene and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-hydroxy amides with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles in a scalable manner .
Chemical Reactions Analysis
Types of Reactions
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of the oxazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the oxazole or indene rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenating agents, organometallic reagents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups onto the indene or oxazole rings.
Scientific Research Applications
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one involves its interaction with molecular targets through various pathways. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The spiro linkage provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2’-Aminospiro[(1,3-dioxane)-5,5’-thiazolin]-4’-one
- Spiro[(1,3-dioxane)-5,5’-thiazolidine]-2’,4’-dione
Uniqueness
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one is unique due to its spiro linkage between an indene and an oxazole ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other spiro compounds and enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one |
InChI |
InChI=1S/C11H10N2O2/c12-9-11(15-10(14)13-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14) |
InChI Key |
YFDXZUWDIRWEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=NC(=O)O2)N |
Origin of Product |
United States |
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